5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This compound is characterized by its unique fused ring structure, which contributes to its biological activity. It has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly in the context of inhibiting certain kinases involved in cancer progression and other diseases.
The compound can be synthesized through various chemical pathways, as detailed in several studies and patents. Its derivatives and related compounds have been explored for their pharmacological properties, especially as inhibitors of protein kinases and other enzymes involved in cellular signaling pathways .
5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one can be classified based on its structural features:
The synthesis of 5-phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one can be achieved through various synthetic approaches. A common method involves the cyclization of appropriately substituted pyrimidines with amines or other nucleophiles under acidic or basic conditions.
For instance, one synthesis route involves the reaction of a substituted pyrimidine with an aryl halide using palladium-catalyzed coupling techniques to introduce the phenyl group at the appropriate position on the pyrrolopyrimidine scaffold .
The molecular structure of 5-phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one features a fused bicyclic system consisting of a pyrrole and a pyrimidine ring. The presence of the phenyl substituent at the 5-position enhances its biological activity.
The structure can be visualized using molecular modeling software to understand its three-dimensional conformation and potential interactions with biological targets.
5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions typical for heterocycles:
Reactions involving this compound are often optimized for yield and selectivity using different solvents and temperatures. For example, reactions may be conducted in polar aprotic solvents like dimethylformamide to enhance reactivity.
The mechanism of action for 5-phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one primarily involves inhibition of specific kinases that play critical roles in cell signaling pathways associated with growth and proliferation.
In vitro studies have shown that this compound can inhibit focal adhesion kinases (FAK) and related pathways that contribute to tumor growth and metastasis. The binding affinity and specificity for these targets are crucial for its potential therapeutic applications .
Relevant data regarding solubility and stability are essential for formulation development in pharmaceutical applications.
5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one has significant potential in scientific research and medicinal chemistry:
The ongoing research into this compound's biological activity highlights its promise as a lead compound for further development into therapeutic agents against various diseases.
The discovery and development of bioactive heterocyclic compounds frequently trace their origins to structurally complex natural products. Marine alkaloids, particularly those isolated from tunicates, represent a rich source of pharmacologically active scaffolds with significant anticancer potential. Among these, the rigidin alkaloids (e.g., rigidins A–D) feature a distinctive pyrrolo[2,3-d]pyrimidine core structure. While the natural rigidins themselves demonstrated only modest antiproliferative activity (>100 μM against HeLa and MCF-7 cells), they provided the essential molecular blueprint for extensive synthetic optimization campaigns [2]. This natural product-inspired approach leverages evolutionary refinement while addressing limitations like potency, solubility, and metabolic stability through rational chemical modification. The pyrrolo[2,3-d]pyrimidine nucleus offers exceptional versatility as a purine isostere, enabling interactions with diverse biological targets, particularly enzymes and receptors involved in nucleotide metabolism and cell proliferation pathways [4] [6]. Its planar, electron-rich character facilitates stacking interactions within hydrophobic binding pockets, making it a privileged scaffold in targeted cancer drug discovery.
The medicinal chemistry of pyrrolo[2,3-d]pyrimidin-4-ones has evolved substantially, yielding compounds targeting diverse therapeutic areas. Early developments focused on antimetabolite therapies, exploiting the structural similarity to purines to inhibit key enzymes in folate metabolism. Classical examples include methotrexate and pemetrexed, which target dihydrofolate reductase (DHFR) and other folate-dependent enzymes for cancer and autoimmune disease treatment [6]. Subsequent research identified nonclassical DHFR inhibitors like piritrexim (PTX) and trimetrexate (TMQ), which lack the glutamate moiety and utilize passive diffusion for cellular uptake, overcoming limitations of active transport-dependent resistance [6]. Beyond oncology, pyrrolo[2,3-d]pyrimidin-4-ones have been engineered as corticotropin-releasing factor 1 (CRF₁) receptor antagonists, exemplified by compounds like 2-(dipropylamino)-3,7-dimethyl-5-(2,4,6-trimethylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, which demonstrated blood-brain barrier penetration and target engagement in ex vivo studies [7]. A landmark advancement was the discovery of metarrestin, a clinical-stage pyrrolopyrimidine developed to disrupt the perinucleolar compartment (PNC), a subnuclear structure associated with metastatic cancer cells. Metarrestin demonstrated potent antimetastatic activity in vivo and progressed to a first-in-human Phase 1 clinical trial [4].
5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS# 871671-45-3) occupies a pivotal position as a structural core within the rigidin-inspired anticancer agent series. It serves as the essential pharmacophoric element in first-generation rigidin-mimetic 7-deazahypoxanthines, which demonstrated dramatically improved potency over the natural rigidins, achieving GI₅₀ values in the nanomolar range (e.g., 0.022 µM against HeLa cells) [2] [3]. Its significance stems from its role as a multifunctional template amenable to strategic substitution, particularly at the C2, C6, and N7 positions, enabling optimization of target binding affinity and physicochemical properties. This compound and its derivatives represent a paradigm shift towards microtubule-targeting agents that disrupt tubulin dynamics by binding at the colchicine site of β-tubulin, triggering mitotic arrest and cell death in cancer cells [2]. Crucially, these compounds maintain potency against multidrug-resistant (MDR) cancers, as they evade efflux by ABCG2/ABCC1/ABCB1 transporters, addressing a major limitation of many existing chemotherapeutics [2] [3]. Consequently, 5-phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is not merely an intermediate but a foundational scaffold for developing novel anticancer agents targeting vulnerabilities in cell division machinery while circumventing common resistance mechanisms.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7